Product packaging for 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione(Cat. No.:)

5-(4-Tert-butylphenyl)-1H-indole-2,3-dione

Cat. No.: B12854633
M. Wt: 279.3 g/mol
InChI Key: IJMMTTYAKBNDHF-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-1H-indole-2,3-dione is a synthetic derivative of isatin (1H-indole-2,3-dione), a privileged scaffold in medicinal chemistry and organic synthesis . This compound integrates a bulky, hydrophobic 4-tert-butylphenyl substituent at the 5-position of the isatin core, a modification designed to enhance interactions with biological targets and alter electronic properties. The isatin nucleus is a well-known natural product found in plants and has been identified as a metabolic derivative in humans . As a building block, this compound offers versatile reactivity due to the presence of two adjacent carbonyl groups at positions 2 and 3, which can undergo nucleophilic addition, condensation, and cyclization reactions . Researchers can leverage this compound to develop novel heterocyclic systems, including spirocyclic compounds, which are of significant interest for their three-dimensional structure and potential for enhanced interaction with target proteins . The 4-tert-butylphenyl group contributes steric and electronic effects that can fine-tune the compound's properties in material science applications, such as in the development of organic electronic materials or dyes . Key Applications & Research Value: • Medicinal Chemistry: The isatin core is a recognized pharmacophore with a broad spectrum of documented biological activities. Its derivatives have been investigated as inhibitors for various enzymes, including monoamine oxidase, and as scaffolds for developing antitumor, anti-inflammatory, antiviral, and antimicrobial agents . The specific substitution pattern in this analog makes it a valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of novel bioactive molecules targeting conditions such as cancer and inflammatory diseases . • Organic Synthesis: This compound serves as a key precursor for synthesizing complex molecular architectures. It can be used in multicomponent reactions, ring-expansion protocols, and for the preparation of fused heterocycles and spirooxindoles, which are core structures in many natural products and pharmaceuticals . Handling & Storage: Store in a cool, dry place. For research and further manufacturing use only. Not for food, drug, household, or other uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO2 B12854633 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C18H17NO2/c1-18(2,3)13-7-4-11(5-8-13)12-6-9-15-14(10-12)16(20)17(21)19-15/h4-10H,1-3H3,(H,19,20,21)

InChI Key

IJMMTTYAKBNDHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

Reactivity and Chemical Transformations of 5 4 Tert Butylphenyl 1h Indole 2,3 Dione

Fundamental Reaction Pathways of the Indole-2,3-dione Core

The isatin (B1672199) moiety is a versatile building block in organic synthesis due to its capacity to act as both an electrophile and a nucleophile. dergipark.org.tr Its most common reactions include nucleophilic additions at the carbonyl groups, electrophilic substitution on the aromatic ring, N-alkylation/acylation, oxidation, reduction, and ring expansion. researchgate.netnih.gov

The two carbonyl groups of the isatin core exhibit distinct reactivity. The C2 carbonyl is part of an amide linkage and is relatively unreactive towards nucleophiles. In contrast, the C3 carbonyl behaves as a typical ketone and is highly electrophilic, making it the primary site for nucleophilic attack and condensation reactions. nih.govresearchgate.net This selective reactivity at the C3 position is a cornerstone of isatin chemistry.

A wide range of nucleophiles can react at the C3 carbonyl, leading to 3-substituted-3-hydroxy-2-oxindoles. These reactions include:

Aldol Condensations: Isatin and its derivatives readily undergo cross-aldol reactions with enolizable ketones and aldehydes, such as acetaldehyde, to produce biologically active 3-substituted 3-hydroxyindolin-2-ones. nih.gov

Friedel-Crafts Alkylation: The reaction of isatins with electron-rich aromatic compounds like pyrroles, in the presence of a suitable catalyst, results in asymmetric Friedel-Crafts alkylation at the C3 position. irapa.org

Reactions with Organophosphorus Compounds: A majority of reactions involving organophosphorus compounds and isatin occur at the C3 carbonyl group. nih.gov For example, the Abramov reaction with subsequent phosphonate–phosphate rearrangement can lead to the formation of (2-oxoindolin-3-yl)diethylphosphates. nih.gov

Grignard and Organolithium Reactions: Addition of organometallic reagents to the C3 carbonyl is a common method for introducing alkyl or aryl substituents at this position.

The table below summarizes some of the key reactions involving the C3-carbonyl of the isatin scaffold.

Reaction TypeReagent/ConditionsProduct Type
Aldol CondensationAcetaldehyde, Base3-hydroxy-3-(2-oxoethyl)indolin-2-one
Friedel-Crafts AlkylationPyrroles, Catalyst3-aryl-3-hydroxy-2-oxindoles irapa.org
Abramov ReactionTrialkylphosphites3-hydroxy-3-(dialkoxyphosphoryl)indolin-2-ones
Wittig ReactionPhosphorus ylides3-methyleneindolin-2-ones
Grignard ReactionRMgX3-alkyl/aryl-3-hydroxyindolin-2-ones

This table presents generalized reactions of the isatin core.

The benzene (B151609) ring of the isatin core can undergo electrophilic aromatic substitution (EAS). The fused heterocyclic ring acts as a deactivating group, and substitution is generally directed to the C5 and C7 positions. researchgate.net In the case of 5-(4-tert-butylphenyl)-1H-indole-2,3-dione, the C5 position is already occupied. Therefore, any further electrophilic substitution on the isatin benzene ring would be expected to occur predominantly at the C7 position. Common EAS reactions applicable to the isatin scaffold include nitration, halogenation, and sulfonation, typically requiring strong acidic conditions. For instance, treatment of isatin with concentrated sulfuric acid can lead to sulfonation, while reaction with N-halosuccinimides can achieve halogenation. rjpbcs.com

Nucleophilic and Electrophilic Reactions Involving the 5-(4-Tert-butylphenyl) Substituent

The 5-(4-tert-butylphenyl) substituent itself possesses a reactive aromatic ring. The reactivity of this outer phenyl ring is influenced by two opposing electronic effects:

The Tert-butyl Group: This is a bulky, electron-donating alkyl group that activates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the bond to the isatin core, substitution is directed to the two equivalent ortho positions (C2' and C6').

The Isatinyl Group: The isatin moiety, attached at the C4' position, is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack.

The interplay of these effects suggests that electrophilic substitution on the 4-tert-butylphenyl ring will be significantly less facile than on a simple tert-butylbenzene ring. Nonetheless, under forcing conditions, substitution may occur at the positions ortho to the tert-butyl group.

Nucleophilic aromatic substitution on the 4-tert-butylphenyl ring is generally not feasible unless an activating group (such as a nitro group) is also present on the ring. The tert-butyl group itself is largely unreactive, although benzylic positions are absent for functionalization.

Ring Expansion and Rearrangement Reactions of Isatin Derivatives

Ring expansion reactions are a valuable transformation of the isatin scaffold, providing access to larger heterocyclic systems, such as quinolines and quinolinones, which are otherwise difficult to synthesize. nih.govirapa.org The high electrophilicity of the C3 carbon is the key to enabling these rearrangements. nih.govirapa.org

Several methods have been developed for the ring expansion of isatins:

Reaction with Diazoalkanes: A common strategy involves the reaction of isatins with diazoalkanes. For example, a metal-free, one-pot regioselective ring-expansion reaction of isatins with in situ generated α-aryldiazomethanes can produce viridicatin alkaloids (3-hydroxy-4-arylquinolin-2(1H)-ones). organic-chemistry.org Similarly, trimethylsilyldiazomethane, mediated by a catalyst like scandium triflate, can induce a controlled methylene (B1212753) group insertion to yield quinolin-2-one derivatives. chemistryviews.org

Reaction with Trifluorodiazoethane: Isatins can undergo a trifluoromethylative ring expansion with trifluorodiazoethane, providing a general route to substituted 3-hydroxy-4-trifluoromethyl-2-quinolinones. irapa.org

Pfitzinger Reaction: The reaction of isatin with a carbonyl compound in the presence of a base can yield substituted quinoline-4-carboxylic acids. rjpbcs.com

The table below outlines representative ring expansion reactions of isatin derivatives.

ReagentCatalyst/ConditionsExpanded Product Core
α-AryldiazomethanesK2CO3, Ethanol, 80°C3-Hydroxy-4-arylquinolin-2(1H)-one organic-chemistry.org
TrimethylsilyldiazomethaneScandium TriflateQuinolin-2-one chemistryviews.org
TrifluorodiazoethaneAg-catalyst3-Hydroxy-4-trifluoromethyl-2-quinolinone irapa.org
Carbonyl Compound + BaseBase (e.g., KOH)Quinoline-4-carboxylic acid rjpbcs.com

This table presents generalized reactions of the isatin core.

Formation of Polycyclic and Spiro Systems Incorporating the this compound Moiety

The C3-carbonyl of the isatin core is a prochiral center, making it an excellent anchor point for the synthesis of complex spirocyclic systems. researchgate.net Spirooxindoles, where the C3 carbon of the isatin is shared with another ring, are a prominent class of compounds in medicinal chemistry. nih.govresearchgate.net

The synthesis of these spiro systems is often achieved through multicomponent reactions or cycloadditions:

Three-Component Reactions: Isatins can react with an amino acid and a suitable third component, such as but-2-ynedioates, to form spirooxindole moieties, often under environmentally friendly conditions like microwave irradiation in an aqueous medium. nih.gov

Condensation-Cyclization Reactions: A common route involves the initial condensation of isatin at the C3 position with a compound containing an active methylene group or a primary amine, followed by an intramolecular cyclization. For example, the reaction of isatin with various aromatic amines yields Schiff bases, which can then undergo cyclization with glycine to form spiro-imidazolidone derivatives. researchgate.net

These reactions leverage the reactivity of the C3-keto group to construct five- or six-membered heterocyclic rings spiro-fused at this position, leading to a diverse range of complex molecular architectures. researchgate.net

The following table provides examples of reactions used to generate spiro systems from isatin.

Reaction TypeReagentsResulting Spiro-System
Three-Component ReactionIsatin, Amino Acid, But-2-ynedioateSpiro[indole-3,2'-pyrrolidine] derivatives
Condensation-CyclizationIsatin, Aromatic Amine, GlycineSpiro[indole-3,4'-imidazolidine] derivatives researchgate.net
[3+2] CycloadditionIsatin, Azomethine YlideSpiro[indole-3,2'-pyrrolidine] derivatives
Knoevenagel Condensation/Michael AdditionIsatin, Active Methylene Compound, Michael AcceptorVarious spirocyclic systems

This table presents generalized reactions of the isatin core.

Computational and Theoretical Investigations of 5 4 Tert Butylphenyl 1h Indole 2,3 Dione and Analogues

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure Characterization

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and other chemical properties.

Geometry Optimization and Conformational Analysis

A foundational step in computational analysis, geometry optimization seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione, this would involve calculating key parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial orientations (conformers), particularly the rotation around the single bond connecting the indole (B1671886) and tert-butylphenyl rings, to identify the global energy minimum. Such studies are crucial as the molecule's conformation dictates its physical and biological properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small energy gap suggests higher reactivity. Analysis of these orbitals would reveal the distribution of electron density and predict the most likely sites for charge transfer within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other chemical species. Different colors on the map denote regions of varying potential: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. For this compound, an MEP map would identify the reactive centers, such as the carbonyl oxygens and the amine proton of the indole ring.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions (the stabilizing delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital), and intramolecular bonding. This analysis would quantify the stability endowed by these electronic interactions and offer insights into the nature of the chemical bonds within the molecule.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Stability

MD simulations are computational methods for studying the physical movements of atoms and molecules over time. By simulating the molecule in a solvent (such as water or an organic solvent), MD can provide information on its dynamic behavior, stability, and how it interacts with its environment. These simulations could reveal how solvent molecules arrange around this compound and how its conformation changes in a solution, which is crucial for understanding its behavior in a biological context.

In Silico Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to predict the interaction between a small molecule (ligand) and a protein target. Docking studies of this compound against specific biological targets (e.g., enzymes like kinases or polymerases) could predict its binding affinity and mode of interaction. The results, often given as a docking score, would help to hypothesize its potential biological activity and guide further experimental studies.

While the theoretical frameworks for these analyses are well-established, their specific application to this compound has not been documented in the available scientific literature. The execution of these computational studies would be a valuable contribution to the field, providing foundational data on the physicochemical properties and potential bioactivity of this specific isatin (B1672199) derivative.

Prediction of Binding Affinities and Interactions with Target Enzymes (e.g., DNA Gyrase, Topoisomerase II, alpha-Glucosidase, alpha-Amylase, IMPDH, Tubulin, Kinases)

Molecular docking and other computational techniques are pivotal in predicting how isatin analogues bind to various enzyme targets. These studies calculate binding energies and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex.

DNA Gyrase and Topoisomerase II: The 1H-indole-2,3-dione scaffold is a subject of interest for its potential as an antimicrobial and anticancer agent by targeting enzymes that regulate DNA topology. Molecular docking studies on various indole-2,3-dione derivatives have shown favorable binding affinities with the DNA gyrase enzyme. dergipark.org.tr For instance, spiropyranindol-2-one derivatives have been identified as potential S. aureus DNA gyrase inhibitors, with some compounds showing IC50 values stronger than the standard antibiotic ciprofloxacin in computational models. research-nexus.netjohnshopkins.edu Similarly, 5-(morpholinosulfonyl)indol-2,3-dione derivatives demonstrated potent inhibitory activity against S. aureus DNA gyrase, with predicted IC50 values of 18.75 ± 1.2 µM and 19.32 ± 0.99 µM for the most effective compounds, outperforming ciprofloxacin (26.43 ± 0.64 µM). researchgate.net Docking studies reveal that these compounds fit well into the enzyme's active site, facilitating the inhibition of bacterial DNA replication. researchgate.net

Alpha-Glucosidase and Alpha-Amylase: As key enzymes in carbohydrate metabolism, α-glucosidase and α-amylase are significant targets for managing type 2 diabetes. Computational studies on indole-based Schiff bases and thiazolidinone-based indole derivatives have predicted strong inhibitory potential. nih.govnih.gov Docking simulations for certain C5-methoxy-substituted indole-based Schiff bases revealed stable hydrogen bonding and π–π interactions with key residues like Asp327, Asp542, and Phe649 in the α-glucosidase active site. nih.govelifesciences.org One promising derivative, a 3-bromophenyl substituted Schiff base, was predicted to have a high inhibitory activity (IC50 = 10.89 µM), significantly outperforming the clinical reference drug acarbose (IC50 = 48.95 µM). elifesciences.org These in silico findings highlight the potential of the indole scaffold to produce effective α-glucosidase inhibitors. nih.govnih.gov

Tubulin: Tubulin is a critical target for anticancer drug development due to its central role in cell division. The indole skeleton is a known pharmacophore that interacts with the colchicine binding site of tubulin, inhibiting its polymerization and arresting cell division. mdpi.com Molecular dynamics simulations have been used to confirm the stability of indole derivatives within this binding site. nih.gov Computational studies show that indole derivatives can form hydrogen bonds and hydrophobic interactions with key residues such as CYSβ241, LYSβ254, and VALα181, effectively disrupting microtubule dynamics. mdpi.comnih.gov Some novel indole-modified compounds have demonstrated microtubule-destabilizing activities even more potent than colchicine in computational and in vitro assays. acs.org

Kinases: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their overexpression is a hallmark of many cancers. Isatin and its derivatives have been designed and evaluated as potential CDK2 inhibitors using computational methods like docking and molecular dynamics. researchgate.netnih.gov These studies predict the binding affinity of various substituted isatin derivatives to the CDK2 active site, guiding the synthesis of compounds with enhanced inhibitory activity. researchgate.net Bioactivity score calculations for isatin derivatives often indicate a high probability of kinase inhibition. researchgate.net

Table 1: Predicted Binding Affinities and Interactions of Indole-2,3-dione Analogues with Target Enzymes

Analogue ClassTarget EnzymePredicted Binding Affinity / IC50Key Interacting Residues (from Docking)
5-(morpholinosulfonyl)indol-2,3-dione derivativesS. aureus DNA GyraseIC50 values as low as 18.75 µMNot specified
Spiropyranindol-2-one derivativesS. aureus DNA GyraseIC50 values from 18.07 to 27.03 µMNot specified
C5-methoxy-indole Schiff basesα-GlucosidaseIC50 of 10.89 µM for 3-bromophenyl derivativeAsp327, Asp542, Phe649
Thiazolidinone-based indolesα-GlucosidaseIC50 values as low as 2.40 µMNot specified
Indole-based TMP analoguesTubulin (Colchicine site)IC50 of 0.58 µM for potent derivativesCYSβ241, LYSβ254, VALα181
Substituted isatin-benzoylhydrazinesCDK2Binding energy of -8.9 kcal/mol for parentNot specified

Elucidation of Potential Mechanisms of Action at the Molecular Level

Computational studies extend beyond predicting binding affinity to elucidate the molecular mechanisms by which these compounds exert their therapeutic effects. By analyzing the binding pose and interactions of a ligand within an enzyme's active site, researchers can hypothesize its mechanism of inhibition.

For enzyme inhibitors, the mechanism is often competitive, where the compound occupies the active site and prevents the natural substrate from binding. Molecular docking of indole derivatives into the active sites of DNA gyrase and α-glucosidase supports this mechanism. researchgate.netnih.gov In the case of tubulin, the mechanism involves binding to the colchicine site, which physically obstructs the polymerization of α- and β-tubulin subunits into microtubules. mdpi.com This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. nih.gov Molecular dynamics simulations further refine this understanding by showing how the compound remains stably bound over time, ensuring sustained inhibition. nih.gov

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry helps piece together the mechanistic pathway that begins with a molecular binding event and culminates in a cellular response. By confirming the initial drug-target interaction, these methods provide the foundation for understanding downstream effects.

For instance, the computationally-verified binding of an indole analogue to tubulin initiates a well-documented anti-cancer pathway. mdpi.com The steps are as follows:

Binding Event: The compound docks into the colchicine site on β-tubulin.

Enzyme Inhibition: This binding prevents the polymerization of tubulin dimers into microtubules.

Disruption of Cellular Processes: The lack of functional microtubules disrupts the formation of the mitotic spindle, a critical structure for cell division.

Cell Cycle Arrest: The cell is unable to progress through the metaphase of mitosis and is arrested in the G2/M phase.

Apoptosis: Prolonged mitotic arrest triggers programmed cell death, leading to the elimination of the cancer cell.

Similarly, for antimicrobial agents targeting DNA gyrase, computational models show the compound blocking the enzyme's function. nih.gov This inhibition prevents the necessary supercoiling and uncoiling of bacterial DNA, which halts DNA replication and ultimately leads to bacterial cell death. researchgate.net

Prediction of Non-clinical Pharmacokinetic Properties (ADME Descriptors)

A crucial aspect of drug development is understanding a compound's pharmacokinetic profile, summarized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used to predict these properties early in the discovery process, helping to identify candidates with favorable drug-like characteristics and avoid costly late-stage failures. nih.gov

For indole derivatives, computational ADME predictions are common. japsonline.comnih.govneliti.com These studies calculate various molecular descriptors to assess properties like oral bioavailability and membrane permeability. Key predicted parameters include:

Lipophilicity (Log P): This value predicts how well a compound dissolves in fats and lipids, affecting its ability to cross cell membranes. For certain indole derivatives designed as GSK-3β inhibitors, predicted Log P values ranged from 2.25 to 3.13, indicating good lipophilic character. neliti.comsciencescholar.us

Aqueous Solubility (Log S): This predicts how well a compound dissolves in water, which is important for absorption and distribution in the body.

Human Intestinal Absorption (HIA): In silico models predict that many indole derivatives have good oral absorption properties. japsonline.com

Blood-Brain Barrier (BBB) Penetration: Predictions can indicate whether a compound is likely to enter the central nervous system. For some indole derivatives, models predicted no BBB penetration, which can be desirable to avoid CNS side effects. japsonline.com

Drug-likeness: This is often assessed using rules like Lipinski's Rule of Five. Many synthesized indole derivatives are predicted to have zero violations of Lipinski's rule, indicating good potential for oral bioavailability. nih.govdergipark.org.tr

Table 2: Predicted ADME Descriptors for Representative Indole Analogues

Analogue ClassPredicted Log PPredicted Oral AbsorptionLipinski's Rule of FivePredicted BBB Penetration
Indole-Pteridine-Benzimidazole HybridsNot specifiedGoodNot specifiedNo
N-substituted Indole DerivativesNot specifiedNot specifiedZero violationsNot specified
Ethyl 2/3-carboxylate-indole derivatives2.25 - 3.13Not specifiedNot specifiedNot specified
Indololatonduine Derivatives< 5Good (based on MW and Log P)CompliantNot specified

Exploration of Research Applications Beyond Biological Activity Non Clinical

Role as Versatile Synthetic Building Blocks for Heterocyclic Scaffolds

The 1H-indole-2,3-dione (isatin) skeleton is a renowned and privileged building block in organic synthesis due to its unique combination of a ketone and a γ-lactam moiety dergipark.org.tr. This structure provides multiple reactive sites, allowing for a wide array of chemical transformations. Isatins are synthetically versatile substrates used to construct a large variety of heterocyclic compounds, including indoles, quinolines, and various spiro-fused heterocycles dergipark.org.trnih.govresearchgate.net.

The reactivity of the isatin (B1672199) core in compounds like 5-(4-tert-butylphenyl)-1H-indole-2,3-dione is centered on several key features:

The C3-Carbonyl Group: This ketone group is highly electrophilic and readily undergoes condensation reactions with active methylene (B1212753) compounds, as well as addition reactions with various nucleophiles.

The Amide N-H: The nitrogen atom can be alkylated, acylated, or used in cyclization reactions to build more complex fused ring systems nih.gov.

The Benzene (B151609) Ring: The aromatic ring can undergo further electrophilic substitution, although the existing substitution pattern directs incoming groups. More commonly, the substituent at the C5-position, in this case, the 4-tert-butylphenyl group, is installed via modern cross-coupling reactions like the Suzuki coupling, starting from a halogenated isatin (e.g., 5-bromoisatin) nih.gov.

Isatins have been broadly utilized as foundational molecules for a wide range of N-heterocycles through various named reactions and synthetic strategies, such as the Pfitzinger reaction for quinoline synthesis, as well as numerous ring-opening and ring-expansion reactions eurekaselect.com. The presence of the bulky 4-tert-butylphenyl group at the 5-position of the isatin ring in this compound offers a strategic element for synthesizing derivatives with modified solubility, steric hindrance, and electronic properties, making it a valuable intermediate for creating diverse molecular architectures nih.gov.

Development and Application as Chemical Probes in Biochemical Research

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a biological system. The isatin scaffold has proven to be an excellent core for the development of such tools. By modifying the isatin structure, researchers can create probes that are potent and selective for a particular biological target, and which may incorporate reporter tags like radioisotopes or fluorescent moieties.

Research into isatin derivatives has led to the development of specialized chemical probes:

Enzyme Activity Probes: 5-Pyrrolidinylsulfonyl isatin analogs, which share the core indole-2,3-dione structure, have been developed as selective inhibitors of caspase-3 and caspase-7, key enzymes involved in apoptosis. Radiolabeled versions of these compounds, such as (S)-1-(4-(2-[18F]Fluoroethoxy)benzyl)-5-[1-(2-methoxymethyl-pyrrolidinyl)sulfonyl]-1H-indole-2,3-dione, have been synthesized for imaging caspase-3 activation in living organisms using Positron Emission Tomography (PET) nih.gov.

Fluorescent Probes for Cellular Imaging: In a recent study, a series of novel isatin derivatives were designed and synthesized to act as inhibitors of the protein tyrosine phosphatase SHP1. These compounds were engineered to possess intrinsic fluorescent properties, allowing for blue fluorescent imaging in HeLa cells nih.gov. This dual functionality as both an inhibitor and a fluorescent probe makes them valuable tools for investigating the biological roles of SHP1 nih.gov.

Given these examples, the this compound framework represents a promising starting point for creating new chemical probes. The 4-tert-butylphenyl group can be used to modulate target binding affinity and selectivity, while the N-1 position of the isatin ring is a common site for attaching linkers connected to reporter groups without compromising core binding interactions.

Research into Potential Applications in Materials Science

The unique chemical structure of this compound also makes it a candidate for investigation in materials science, particularly in the development of sensors and protective coatings.

The development of fluorescent molecules for sensing applications is a major area of research. The isatin core is part of a class of heterocyclic compounds that can exhibit fluorescence. The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by chemical modification of the core structure.

Studies have shown that isatin derivatives can be engineered to be fluorescent, providing tools for biological imaging and potentially for chemical sensing nih.gov. For example, certain synthesized isatin derivatives were found to exhibit suitable fluorescent properties with long emission wavelengths and large Stokes shifts, presenting blue fluorescence in cell imaging studies nih.gov. Furthermore, other complex heterocyclic systems incorporating a 4-(tert-butyl)phenyl group have been shown to be blue emitters, indicating this substituent is compatible with fluorescent applications researchgate.netbohrium.com. The combination of the isatin scaffold with the bulky, electron-donating tert-butylphenyl group in this compound suggests that this molecule and its derivatives could be explored for unique fluorescent properties, potentially leading to the development of novel chemosensors.

Corrosion is a significant industrial problem, and the development of effective, non-toxic organic inhibitors is a key research goal. Heterocyclic compounds containing nitrogen and oxygen atoms are known to be effective corrosion inhibitors, particularly for steel in acidic media researchgate.net. The inhibitory action stems from the ability of the molecules to adsorb onto the metal surface, forming a protective barrier that blocks the chemical reactions responsible for corrosion mdpi.com.

The isatin scaffold is an excellent candidate for corrosion inhibition due to the presence of heteroatoms (N, O) and π-electrons in its structure, which facilitate strong adsorption onto metal surfaces electrochemsci.org. Numerous studies have demonstrated the high efficacy of various isatin derivatives as corrosion inhibitors for mild steel in aggressive environments like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) nih.govresearchgate.netresearchgate.net. These compounds often act as mixed-type inhibitors, suppressing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction nih.govresearchgate.net.

The mechanism involves the formation of a protective film on the metal, and the adsorption process often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface researchgate.netresearchgate.net. The presence of the large, hydrophobic 4-tert-butylphenyl group in this compound is anticipated to enhance its potential as a corrosion inhibitor by increasing the surface area covered by each molecule, thereby improving the stability and effectiveness of the protective barrier.

Table 1: Performance of Various Isatin Derivatives as Corrosion Inhibitors for Steel

Isatin DerivativeMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-(2-oxoindolin-3-ylidene) hydrazinecarbothioamide (OHB)Mild Steel1 M HCl0.5 mM96.7 nih.gov
5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dioneMild Steel1 M H₃PO₄1.0 mM91.0 researchgate.net
Isatin-β-thiosemicarbazone derivatives (TZ-1, TZ-2)Mild Steel20% H₂SO₄300 mg/L>90 researchgate.net
N-morpholine-3-isatin-thiosemicarbazone (MIT)Carbon SteelCO₂-saturated brineNot specifiedEffective electrochemsci.org
Isatin Schiff base (OHMHI)Mild Steel1 M HCl0.5 mM96.1 mdpi.com

Future Research Directions and Unexplored Avenues for 5 4 Tert Butylphenyl 1h Indole 2,3 Dione

Novel Synthetic Methodologies and Green Chemistry Approaches

The future synthesis of 5-(4-Tert-butylphenyl)-1H-indole-2,3-dione and its analogs will likely pivot towards more sustainable and efficient methods. While classical approaches like the Sandmeyer isatin (B1672199) synthesis have been foundational, they often involve harsh conditions and generate significant waste. nih.govnih.gov The principles of green chemistry are increasingly being applied to the synthesis of indole (B1671886) derivatives, and these methodologies offer a clear path forward. eurekaselect.comresearchgate.net

Future research should focus on developing one-pot, multicomponent reactions (MCRs) to construct the substituted isatin core in a single, efficient step. tandfonline.com The use of environmentally benign solvents, particularly water, should be explored to reduce reliance on hazardous organic solvents. tandfonline.com Furthermore, microwave-assisted and ultrasound-irradiated synthesis are promising techniques that can significantly reduce reaction times and improve yields, representing a greener alternative to conventional heating. eurekaselect.comtandfonline.comresearchgate.net The development of novel catalytic systems, such as nanocatalysts, could also enhance the efficiency and selectivity of synthetic routes. eurekaselect.com

Green Chemistry ApproachPotential Advantage for Synthesis
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and enhanced efficiency. researchgate.net
Ultrasound Irradiation Environmentally friendly, shorter reaction times, and high yields. eurekaselect.com
Multicomponent Reactions (MCRs) Single-step synthesis, creating diverse compounds efficiently. tandfonline.com
Aqueous Media Use of water as an eco-friendly solvent, avoiding hazardous organic solvents. tandfonline.com
Nanocatalysis Highly efficient and selective catalysis for indole derivative synthesis. eurekaselect.com

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry offers powerful tools to accelerate the drug discovery process for this compound. researchgate.net Molecular docking and molecular dynamics (MD) simulations can provide profound insights into how this molecule interacts with biological targets at an atomic level. researchgate.netut.ac.irnih.govut.ac.ir

Future computational work should focus on:

Predictive Docking Studies: To identify potential protein targets by screening the compound against libraries of known drug targets. researchgate.net

Molecular Dynamics Simulations: To understand the stability of the ligand-protein complex and elucidate the dynamic nature of their interactions over time. ut.ac.irut.ac.ir

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features of isatin derivatives with their biological activities, guiding the design of more potent analogs. ut.ac.ir

Density Functional Theory (DFT): To investigate the electronic properties of the molecule, which can help in understanding its reactivity and interaction mechanisms. researchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify potential liabilities early in the drug development process and design molecules with better pharmacokinetic profiles. nih.govnih.gov

Expansion into Other Enzyme Inhibition Studies and Target Identification

The isatin scaffold is known to inhibit a wide range of enzymes, including kinases, proteases, and carboxylesterases. researchgate.netnih.govacs.org While the specific enzymatic targets of this compound may not be fully elucidated, its structure suggests significant potential as an enzyme inhibitor. The presence of the hydrophobic tert-butylphenyl group can enhance binding to specific enzyme pockets. acs.org

Future research should systematically screen this compound and its derivatives against diverse panels of enzymes implicated in various diseases. Key areas for exploration include:

Kinase Inhibition: Many isatin derivatives are known to be potent inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cancer progression. researchgate.netnih.govmdpi.com

Protease Inhibition: Isatin-based compounds have shown activity against viral proteases, making this an interesting avenue for antiviral drug discovery. nih.gov

Carboxylesterase (CE) Inhibition: Isatins can act as potent and specific CE inhibitors, which could be useful for modulating the metabolism of ester-containing drugs. acs.org

Monoamine Oxidase (MAO) Inhibition: Certain isatin derivatives are effective inhibitors of MAO-A and MAO-B, suggesting potential applications in neurological disorders. acs.orgnih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are important targets in cancer therapy, and the isatin scaffold has been used to design novel HDAC inhibitors. nih.govresearchgate.net

Development of Advanced In Vitro Assay Systems for Biological Profiling

To efficiently evaluate the biological activity of this compound and its future analogs, the development of robust and high-throughput in vitro assay systems is crucial. These assays will enable rapid screening of compound libraries and provide detailed information on their mechanism of action.

Future efforts should be directed towards:

High-Throughput Screening (HTS): Implementing automated HTS assays to screen large libraries of derivatives against specific biological targets.

Cell-Based Assays: Developing cell-based assays to assess the compound's effects on cellular processes such as proliferation, apoptosis, and cell cycle progression in various cancer cell lines. nih.govmdpi.com

Target-Based Enzymatic Assays: Establishing specific enzymatic assays for the identified targets to determine inhibitory potency (e.g., IC50 values) and mechanism of inhibition. researchgate.net

Phenotypic Screening: Utilizing phenotypic screening approaches to identify compounds that produce a desired biological effect in cells or organisms without a preconceived target.

Exploration of New Chemical Space through Diversification of the Indole and Phenyl Moieties

The chemical structure of this compound offers multiple sites for modification, allowing for the exploration of a vast chemical space to optimize its biological activity and drug-like properties. researchgate.netnih.gov Systematic structural modifications and the analysis of structure-activity relationships (SAR) are essential for lead optimization. acs.orgnih.govscispace.com

Key diversification strategies for the future include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, methoxy, nitro groups) on the 4-tert-butylphenyl moiety to modulate electronic and steric properties.

Substitution at the N-1 Position of the Indole Ring: Alkylation or arylation at the N-1 position can significantly impact biological activity and pharmacokinetic properties. nih.govnih.gov

Functionalization at the C-3 Carbonyl Group: The C-3 carbonyl group is a versatile handle for synthesizing Schiff bases, hydrazones, and spiro-derivatives, which have shown a wide range of biological activities. nih.govnih.govfrontiersin.org

Hybridization with Other Pharmacophores: Combining the isatin scaffold with other known pharmacophores (e.g., coumarins, quinolines, azoles) to create hybrid molecules with potentially synergistic or novel activities. nih.govfrontiersin.org

Modification SitePotential Impact on Activity
N-1 Position N-alkylation or N-Mannich base formation can enhance antibacterial activity. nih.gov
C-3 Position Formation of Schiff bases and spiro-derivatives can lead to potent anticancer and other biological activities. nih.govfrontiersin.org
C-5 Position Halogenation or substitution with bulky groups can increase cytotoxicity and influence enzyme inhibition. scispace.comnih.gov

Integration with AI and Machine Learning for Accelerated Discovery in Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the field of drug discovery. For this compound, these technologies can significantly accelerate the research and development process.

Future applications of AI and ML could include:

Predictive Modeling: Using ML algorithms to build robust QSAR models that can accurately predict the biological activity of novel, unsynthesized derivatives, thus prioritizing the most promising candidates for synthesis.

De Novo Drug Design: Employing generative AI models to design novel isatin-based molecules with desired properties, such as high potency and selectivity for a specific target.

Reaction Prediction and Synthesis Planning: Utilizing AI to predict the outcomes of chemical reactions and devise optimal synthetic routes, including green chemistry approaches.

Big Data Analysis: Analyzing large datasets from high-throughput screening and other biological assays to identify novel targets and uncover complex structure-activity relationships.

By embracing these future research directions, the scientific community can systematically explore and harness the full therapeutic potential of this compound, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-tert-butylphenyl)-1H-indole-2,3-dione?

  • Methodological Answer : The compound can be synthesized via condensation reactions starting from substituted indole precursors. For example, analogous derivatives like 5-nitroindole-2,3-dione and 5-fluoroindole-2,3-dione are synthesized by introducing substituents at the 5-position of the indole ring through nitration or fluorination, followed by oxidation to form the dione structure . Key steps include:

  • Thiosemicarbazone formation : Reacting indole-2,3-dione with thiosemicarbazide under acidic conditions to introduce functional groups.
  • Substituent introduction : Using electrophilic aromatic substitution (e.g., tert-butylphenyl group via Friedel-Crafts alkylation).
  • Purification : Column chromatography or recrystallization for isolation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural confirmation:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., tert-butyl group signals at δ ~1.3 ppm for protons and ~34 ppm for carbons) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (as seen in related indole-2,3-dione derivatives) .
  • Elemental analysis : Validates purity and stoichiometry.
  • Mass spectrometry (ESI-MS) : Confirms molecular weight .

Q. How is the preliminary cytotoxicity of this compound evaluated in academic research?

  • Methodological Answer : Cytotoxicity screening typically involves:

  • Cell lines : Human cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cells for selectivity assessment.
  • MTT assay : Measures mitochondrial activity via tetrazolium salt reduction.
  • IC50 determination : Dose-response curves to quantify potency (e.g., reported IC50 values for 5-nitroindole-2,3-dione derivatives range from 1–10 μM) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Factorial design minimizes experimental runs while maximizing data utility:

  • Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Example : A 2^4 factorial design (16 trials) identifies interactions between variables. For instance, higher temperatures may reduce reaction time but increase side products .
  • Data analysis : ANOVA or regression models to prioritize significant factors.

Q. What computational strategies predict the reactivity and binding interactions of this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Density Functional Theory (DFT) predicts electron distribution and reactive sites (e.g., electrophilic behavior at the indole carbonyl groups) .
  • Molecular docking : Simulates interactions with biological targets (e.g., tuberculosis enzyme enoyl-ACP reductase for antituberculosis derivatives) .
  • Reaction path search : Algorithms like GRRM explore transition states and intermediates .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from experimental variables. Strategies include:

  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on cytotoxicity).
  • Control standardization : Ensure consistent cell lines, assay protocols, and compound purity.
  • Statistical validation : Use t-tests or Bayesian analysis to assess significance of conflicting results .

Q. What structure-activity relationship (SAR) insights guide modifications of the indole-2,3-dione scaffold?

  • Methodological Answer : Key SAR findings for analogous derivatives:

Substituent Biological Activity Mechanistic Insight
5-NitroCytotoxicElectron-withdrawing groups enhance redox cycling .
5-FluoroAntituberculosisFluorine improves membrane permeability and target binding .
Tert-butylphenylEnhanced lipophilicityBulky groups increase bioavailability .
  • Experimental approach : Synthesize derivatives with systematic substitutions (e.g., halogen, alkyl, aryl) and test in parallel assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.